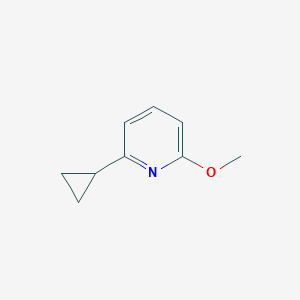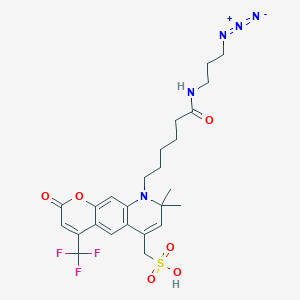
AFDye 430 Azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AFDye 430 Azide is a water-soluble, green-fluorescent azide-activated probe. It is structurally identical to Alexa Fluor 430 and is used extensively in click chemistry applications. The compound is known for its high photostability and brightness, making it ideal for direct imaging of moderate to high abundance targets. It reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC) and with strained cyclooctyne via a copper-free click chemistry reaction to form a stable triazole .
Preparation Methods
The preparation of AFDye 430 Azide involves several key steps:
Synthetic Routes and Reaction Conditions: The synthesis typically involves the reaction of a fluorescent dye with an azide group. The reaction conditions often include the use of copper (II) sulfate pentahydrate and sodium ascorbate as reducing agents.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to meet commercial demands.
Chemical Reactions Analysis
AFDye 430 Azide undergoes several types of chemical reactions:
Types of Reactions: The primary reaction it undergoes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Common Reagents and Conditions: Common reagents include copper (II) sulfate pentahydrate and sodium ascorbate.
Major Products: The major product formed from these reactions is a stable triazole, which is highly photostable and bright, making it suitable for imaging applications.
Scientific Research Applications
AFDye 430 Azide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of AFDye 430 Azide involves its reaction with terminal alkynes via the CuAAC reaction. This reaction is facilitated by copper (I) ions, which catalyze the formation of a triazole ring. The azide group in this compound interacts with the alkyne group, leading to the formation of a stable triazole product. This reaction is highly specific and efficient, making it ideal for labeling and detection applications .
Comparison with Similar Compounds
AFDye 430 Azide is compared with several similar compounds:
Alexa Fluor 430: Structurally identical to this compound, it shares similar photostability and brightness characteristics.
CF 430 Dye: Another structurally similar dye with comparable absorption and emission spectra.
APDye 430 Azide: Also structurally similar, it reacts with terminal alkynes via CuAAC and strained cyclooctyne via copper-free click chemistry.
This compound stands out due to its high photostability, brightness, and versatility in various scientific applications.
Properties
Molecular Formula |
C25H30F3N5O6S |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |
InChI |
InChI=1S/C25H30F3N5O6S/c1-24(2)14-16(15-40(36,37)38)17-11-18-19(25(26,27)28)12-23(35)39-21(18)13-20(17)33(24)10-5-3-4-7-22(34)30-8-6-9-31-32-29/h11-14H,3-10,15H2,1-2H3,(H,30,34)(H,36,37,38) |
InChI Key |
MWEJBBNFGSGSAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C(N1CCCCCC(=O)NCCCN=[N+]=[N-])C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13709492.png)
![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine](/img/structure/B13709501.png)
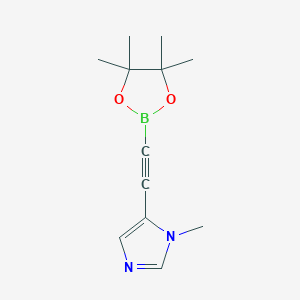
![1-[10-[4-(Dimethylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13709509.png)
![3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13709517.png)
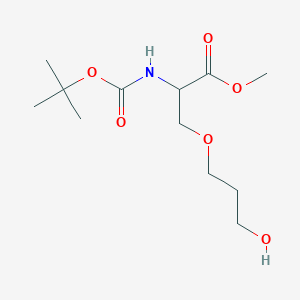
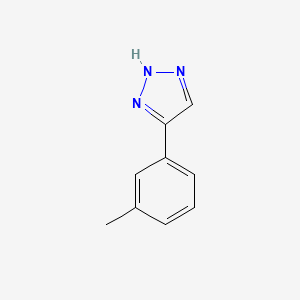
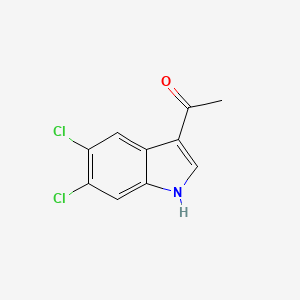
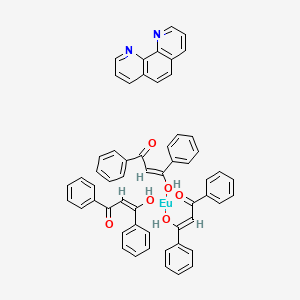
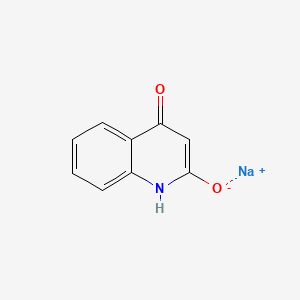
![[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride](/img/structure/B13709567.png)
![7-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13709570.png)
